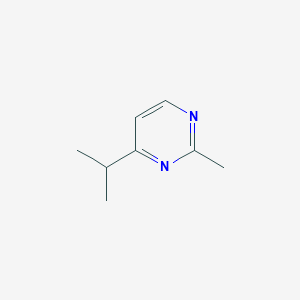

4-Isopropyl-2-methylpyrimidine

Beschreibung

BenchChem offers high-quality 4-Isopropyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-4-5-9-7(3)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQQMTINTWFIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-2-methylpyrimidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry and drug development. As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, making them a prime target for therapeutic intervention.[1] The inherent biological significance of pyrimidines has led to the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. 4-Isopropyl-2-methylpyrimidine is a member of this important class of compounds, featuring alkyl substitutions that influence its chemical behavior and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity to support its application in research and drug discovery.

Physicochemical and Spectroscopic Properties of 4-Isopropyl-2-methylpyrimidine

While extensive experimental data for 4-Isopropyl-2-methylpyrimidine is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | - |

| Molecular Weight | 136.19 g/mol | - |

| CAS Number | 74502-86-6 | Commercial Supplier |

| IUPAC Name | 4-isopropyl-2-methylpyrimidine | - |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Estimated based on similar alkylated pyrimidines. |

| Melting Point | Not available | Likely a liquid at room temperature. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform). Sparingly soluble in water. | Typical for small, non-polar organic molecules. |

| Appearance | Colorless to pale yellow liquid | Based on common observations of similar compounds. |

Predicted Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Isopropyl-2-methylpyrimidine. The following are predicted spectra based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (pyrimidine ring proton) |

| ~7.0 | Doublet | 1H | H5 (pyrimidine ring proton) |

| ~3.1 | Septet | 1H | CH (isopropyl group) |

| ~2.6 | Singlet | 3H | CH₃ (methyl group at C2) |

| ~1.3 | Doublet | 6H | CH₃ (isopropyl group) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C4 (pyrimidine ring) |

| ~165 | C2 (pyrimidine ring) |

| ~157 | C6 (pyrimidine ring) |

| ~118 | C5 (pyrimidine ring) |

| ~35 | CH (isopropyl group) |

| ~25 | CH₃ (methyl group at C2) |

| ~22 | CH₃ (isopropyl group) |

Mass Spectrometry (MS)

In a mass spectrum, 4-Isopropyl-2-methylpyrimidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

| m/z | Interpretation |

| 136 | Molecular ion [M]⁺ |

| 121 | Loss of a methyl group [M-CH₃]⁺ |

| 94 | Loss of an isopropyl group [M-C₃H₇]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups and bonds present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1580-1450 | C=C and C=N stretching (pyrimidine ring) |

| 1465, 1380 | C-H bend (isopropyl group) |

Synthesis of 4-Isopropyl-2-methylpyrimidine

The most direct and widely applicable method for the synthesis of 4-substituted-2-methylpyrimidines is the Pinner pyrimidine synthesis . This reaction involves the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound.[1]

Conceptual Synthesis Pathway

The synthesis of 4-Isopropyl-2-methylpyrimidine would logically proceed through the reaction of acetamidine with a suitable 1,3-dicarbonyl precursor containing an isopropyl group. A plausible precursor is 3-formyl-4-methyl-2-pentanone or its synthetic equivalent.

Caption: Proposed Pinner synthesis of 4-Isopropyl-2-methylpyrimidine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology for the synthesis of 4-Isopropyl-2-methylpyrimidine based on the Pinner reaction. This protocol should be optimized for specific laboratory conditions.

-

Preparation of Reactants:

-

Dissolve acetamidine hydrochloride (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

In a separate vessel, prepare a solution of 3-formyl-4-methyl-2-pentanone (1.0 equivalent) in anhydrous ethanol.

-

-

Reaction Condensation:

-

Slowly add the solution of the β-dicarbonyl compound to the stirred solution of acetamidine hydrochloride at room temperature.

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 4-Isopropyl-2-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of the pyrimidine ring is largely dictated by the presence of the two electronegative nitrogen atoms, which make the ring electron-deficient. This electronic nature governs its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNA)

The pyrimidine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. The presence of the methyl group at the 2-position and the isopropyl group at the 4-position will influence the reactivity at these sites. The 6-position remains the most likely site for nucleophilic attack if a suitable leaving group is present.

Caption: General reactivity of 4-Isopropyl-2-methylpyrimidine towards nucleophiles.

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient nature. However, electrophilic substitution can occur at the 5-position, which is the most electron-rich carbon atom on the ring. The presence of the electron-donating alkyl groups (isopropyl and methyl) will slightly activate the ring towards electrophilic substitution compared to unsubstituted pyrimidine, but harsh reaction conditions are typically still required.

Reactivity of the Alkyl Substituents

The methyl and isopropyl groups themselves can undergo radical substitution reactions under appropriate conditions, such as exposure to UV light in the presence of a halogen.

Potential Applications in Drug Development

While specific applications of 4-Isopropyl-2-methylpyrimidine are not extensively documented, its structural motifs are present in a number of biologically active compounds. The pyrimidine core is a well-established pharmacophore, and the isopropyl and methyl groups can contribute to hydrophobic interactions within the binding pockets of target proteins.

Potential areas of interest for this compound and its derivatives include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine scaffold that mimics the adenine ring of ATP.

-

Antimicrobial Agents: Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the isopropyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-active drugs.

Conclusion

4-Isopropyl-2-methylpyrimidine is a versatile building block with potential applications in medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods like the Pinner pyrimidine synthesis. Understanding its physicochemical properties and reactivity is key to unlocking its full potential in the development of novel therapeutic agents and functional materials. Further research into the biological activities of this compound and its derivatives is warranted.

References

- Brown, D. J., Evans, R. F., & Taylor, E. C. (1970). The Pyrimidines. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Lakhani, P. M. (2021). Pyrimidines: A Privileged Scaffold in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 58(1), 7-25.

- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.

-

Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

Sources

Synthesis of 4-Isopropyl-2-methylpyrimidine from basic precursors

An In-Depth Technical Guide to the Synthesis of 4-Isopropyl-2-methylpyrimidine from Basic Precursors

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of a specific derivative, 4-isopropyl-2-methylpyrimidine, from fundamental chemical precursors. We delve into the prevalent synthetic strategies, with a primary focus on the Pinner-type cyclocondensation reaction. This document offers a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters that govern the reaction's success. An alternative synthetic route involving α,β-unsaturated ketones is also explored. This guide is intended for researchers, scientists, and professionals in drug development seeking both theoretical understanding and practical, field-proven insights into heterocyclic synthesis.

Introduction to Pyrimidine Scaffolds

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This structural motif is of immense biological significance, as it is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[1] In the realm of drug development, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-stacking, and dipole interactions. Consequently, pyrimidine derivatives have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2] The specific substitution pattern on the pyrimidine ring is crucial for modulating its pharmacological activity, making the development of robust and versatile synthetic methodologies a key objective in organic and medicinal chemistry.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a substituted pyrimidine like 4-isopropyl-2-methylpyrimidine is most effectively approached through a convergent strategy involving the formation of the heterocyclic ring from acyclic precursors. This process, known as cyclocondensation, involves combining molecular fragments that will ultimately form the final ring structure.

A logical retrosynthetic disconnection of the target molecule breaks the ring into two key synthons:

-

An N-C-N fragment , which will provide the nitrogen atoms at positions 1 and 3, along with the carbon at position 2. For a 2-methyl substituted pyrimidine, acetamidine is the ideal precursor.

-

A C-C-C fragment that will form the remainder of the ring (C4, C5, and C6). To install an isopropyl group at the C4 position, this fragment must contain the corresponding carbon skeleton. A suitable precursor is a 1,3-dicarbonyl compound, such as 3-methyl-2,4-pentanedione , or an equivalent α,β-unsaturated ketone like 4-methyl-3-penten-2-one (mesityl oxide).

This analysis points toward the Pinner pyrimidine synthesis and related cyclocondensation reactions as the most direct and efficient pathways.[3][4]

Primary Synthetic Pathway: Pinner-Type Condensation

The Pinner synthesis is a classic and reliable method for preparing pyrimidines, involving the condensation of an amidine with a β-dicarbonyl compound.[5][6] This approach offers a straightforward route to 4-isopropyl-2-methylpyrimidine.

Mechanistic Overview

The reaction proceeds through a series of nucleophilic additions and subsequent dehydration steps to form the aromatic pyrimidine ring. The key steps are outlined below:

-

Amidine Formation: The reaction is typically initiated using the more stable amidine hydrochloride salt. A strong base, such as sodium ethoxide, is required to deprotonate the salt and generate the free acetamidine, which is a potent dinucleophile.[7]

-

Nucleophilic Attack: One of the amino groups of acetamidine attacks one of the electrophilic carbonyl carbons of 3-methyl-2,4-pentanedione.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon, forming a cyclic hemiaminal intermediate.

-

Dehydration: The intermediate undergoes a two-fold dehydration (loss of two water molecules) to eliminate the hydroxyl groups and form the thermodynamically stable aromatic pyrimidine ring.[6]

Caption: Mechanism of the Pinner-type pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is based on established Pinner condensation methodologies and is optimized for the synthesis of the target compound.[7][8]

Reagents and Materials:

-

Acetamidine hydrochloride (1.1 equivalents)

-

3-Methyl-2,4-pentanedione (1.0 equivalent)

-

Sodium ethoxide (1.1 equivalents)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

System Preparation: Ensure all glassware is oven-dried to remove residual moisture, as the intermediates are susceptible to hydrolysis.[7] Assemble the reaction apparatus under an inert atmosphere.

-

Amidine Generation: To a stirred solution of acetamidine hydrochloride (1.1 eq) in anhydrous ethanol, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension at room temperature for 30 minutes. This in-situ preparation generates the reactive free acetamidine base.

-

Reactant Addition: Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture. An initial exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 4-isopropyl-2-methylpyrimidine.

Data Summary

The following table summarizes the key physical and chemical data for the target compound.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Purity (Post-Purification) | >95% |

| Expected Yield | 60-80% |

| Boiling Point | Estimated 180-190 °C at atm. pressure |

Rationale and Critical Parameters (E-E-A-T)

-

Expertise - Causality behind Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol is critical. Water can hydrolyze the amidine and the reaction intermediates, leading to the formation of amides and esters as byproducts, which significantly lowers the yield of the desired pyrimidine.[7][8]

-

Strong Base: Acetamidine hydrochloride is a stable salt. A strong, non-nucleophilic base like sodium ethoxide is necessary to liberate the free amidine without competing in the reaction. The stoichiometry is crucial; excess base can promote self-condensation of the diketone.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential oxidation of reactants and intermediates, ensuring a cleaner reaction profile.

-

-

Trustworthiness - Self-Validating System:

-

The protocol's integrity is maintained by constant monitoring via TLC. This allows the researcher to visually confirm the consumption of starting materials and the formation of the product, ensuring the reaction has proceeded to completion before initiating the work-up, thereby maximizing yield.

-

Alternative Pathway: Condensation with α,β-Unsaturated Ketones

An alternative and increasingly popular green chemistry approach involves the [3+3] annulation of an amidine with an α,β-unsaturated ketone.[9] For this synthesis, acetamidine would react with 4-methyl-3-penten-2-one (mesityl oxide).

Mechanistic and Workflow Considerations

This pathway involves a tandem reaction sequence. The final aromatization step requires an oxidation, which can be achieved using various methods, including environmentally benign visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts.[9]

Caption: Workflow for pyrimidine synthesis via [3+3] annulation.

This method offers the advantage of using readily available and often cheaper starting materials. However, controlling the final oxidation step and preventing the formation of side products can be more challenging than in the Pinner synthesis.

Conclusion

The synthesis of 4-isopropyl-2-methylpyrimidine is most reliably achieved via the Pinner-type condensation of acetamidine with 3-methyl-2,4-pentanedione. This method is high-yielding, mechanistically well-understood, and utilizes readily accessible precursors. The success of the synthesis hinges on the careful control of reaction parameters, particularly the exclusion of water and the use of a suitable strong base to generate the reactive amidine nucleophile. The alternative route using α,β-unsaturated ketones represents a viable, modern approach that aligns with green chemistry principles, though it may require more specific optimization of the aromatization step.

References

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [PPTX]. Available at: [Link][3][5]

-

Organic & Biomolecular Chemistry. (2017). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing. Available at: [Link][9]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link][10]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link][4]

-

ChemTube3D. (n.d.). Synthesis of Pyrimidine. Available at: [Link][6]

-

Indian Journal of Chemistry. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link][2]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. chemtube3d.com [chemtube3d.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrimidine synthesis [organic-chemistry.org]

Physical and chemical properties of 4-Isopropyl-2-methylpyrimidine

A Note on Nomenclature: The initial request specified "4-Isopropyl-2-methylpyrimidine." Following a comprehensive search, it has been determined that this specific nomenclature does not correspond to a readily available chemical entity in major databases. However, the structural isomer, 2-Isopropyl-4-methylpyrimidine (CAS Number: 74502-86-6) , is a known compound. This guide will focus on the latter, assuming it to be the molecule of interest. This highlights a critical aspect of chemical research: precise nomenclature is paramount for accurate data retrieval.

Section 1: Core Molecular Attributes and Physical Properties

2-Isopropyl-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational to numerous biologically active molecules, including nucleobases.[1][2] The presence of alkyl substituents—an isopropyl group at the 2-position and a methyl group at the 4-position—significantly influences its physicochemical properties and reactivity compared to the parent pyrimidine ring.

Molecular Structure

The structural formula of 2-Isopropyl-4-methylpyrimidine is presented below.

Figure 2: General synthetic scheme for 2-Isopropyl-4-methylpyrimidine via Pinner synthesis.

Other synthetic routes may include the modification of pre-existing pyrimidine rings, for instance, through cross-coupling reactions. [1]

Chemical Reactivity

The pyrimidine ring is considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack. When such reactions do occur, they are predicted to take place at the C-5 position, which is the most electron-rich carbon in the ring. [3][4]The presence of electron-donating alkyl groups at the 2- and 4-positions may slightly activate the ring towards electrophilic substitution compared to unsubstituted pyrimidine, but harsh reaction conditions would likely still be required.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6). [4]In 2-Isopropyl-4-methylpyrimidine, these positions are already substituted. However, if a leaving group were present at one of these positions, nucleophilic displacement would be a feasible reaction.

-

Reactivity of the Alkyl Substituents: The isopropyl and methyl groups can undergo free-radical reactions, such as halogenation, under appropriate conditions (e.g., UV light). The benzylic-like protons of the methyl group and the tertiary proton of the isopropyl group are potential sites for such reactions.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. The following sections detail the predicted spectroscopic signatures for 2-Isopropyl-4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Pyrimidine Ring Protons: A singlet for the proton at C-5 and a singlet for the proton at C-6. Their chemical shifts will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms.

-

Isopropyl Group Protons: A septet for the single methine proton and a doublet for the six equivalent methyl protons.

-

Methyl Group Protons: A singlet for the three protons of the methyl group at C-4.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework.

-

Pyrimidine Ring Carbons: Distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of a heteroaromatic system.

-

Isopropyl Group Carbons: Two signals, one for the methine carbon and one for the two equivalent methyl carbons.

-

Methyl Group Carbon: A single signal for the methyl carbon at C-4.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |

| 2970-2870 | C-H stretch (aliphatic) | Strong |

| 1600-1450 | C=C and C=N stretching (ring) | Medium to Strong |

| 1470-1430 | C-H bend (aliphatic) | Medium |

Mass Spectrometry (MS)

In mass spectrometry, 2-Isopropyl-4-methylpyrimidine will be ionized, and the resulting molecular ion will undergo fragmentation.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of a methyl radical (CH₃•) from the isopropyl group to give a stable secondary carbocation, resulting in a peak at m/z = 121. Loss of the entire isopropyl group could also occur. Further fragmentation of the pyrimidine ring is also expected.

Section 4: Experimental Protocols

The following are general experimental protocols that can be adapted for the characterization of 2-Isopropyl-4-methylpyrimidine.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of a liquid sample. [5] Procedure:

-

Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Testing

This protocol helps to determine the solubility of the compound in various solvents. [6] Procedure:

-

To a small test tube, add approximately 10 mg of the sample.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform, acetone, hexane) dropwise, shaking after each addition.

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent.

-

If the compound does not dissolve in 1 mL, it can be considered sparingly soluble or insoluble.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

IR Spectroscopy (Neat Liquid)

For a liquid sample, a neat (undiluted) spectrum can be obtained. [7] Procedure:

-

Place a drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire the spectrum according to the instrument's operating procedure.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a suitable method for the analysis of volatile compounds like 2-Isopropyl-4-methylpyrimidine. [8] Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will ionize the compound and detect the mass-to-charge ratio of the molecular ion and its fragments.

Section 5: Applications and Significance

Pyrimidine derivatives are of immense interest to researchers in drug development and medicinal chemistry. The pyrimidine scaffold is a key structural component in a wide range of therapeutic agents, including anticancer, antiviral, and antibacterial drugs. [9]The ability of the pyrimidine ring to participate in hydrogen bonding and other intermolecular interactions makes it a valuable pharmacophore.

While specific applications for 2-Isopropyl-4-methylpyrimidine are not widely documented, its structure suggests potential as a building block in the synthesis of more complex, biologically active molecules. The isopropyl and methyl substituents can be chemically modified to introduce further functionality, allowing for the exploration of structure-activity relationships in drug discovery programs.

References

- Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. A subsequent ultrasound-promoted tosylation followed by a Suzuki-Miyaura cross-coupling provides 4-arylpyrimidines. Synthesis, 48(24), 4246-4252.

-

Wikipedia contributors. (2024). Pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

General reaction of pyrimidine ring 23 and 29-32, singly activated... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Pyrimidine | PPTX. (n.d.). Retrieved from [Link]

-

2-isopropyl-3-(methyl thio) pyrazine, 67952-59-4. (n.d.). Retrieved from [Link]

- Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review. (2024).

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. (1993). Journal of Chemical Information and Computer Sciences, 33(4), 570-574.

-

IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128.

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved from [Link]

-

Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). Retrieved from [Link]

- A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. (2024). Tetrahedron Letters, 65(34), 155057.

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

11.7: Heterocyclic Amines. (2021, December 27). Retrieved from [Link]

-

Infrared Spectroscopy. (2017, February 28). Retrieved from [Link]

-

2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). Retrieved from [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved from [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

-

Heterocyclic compound - Melting, Boiling, Points. (n.d.). Retrieved from [Link]

-

Mass Spectrometry of Volatile Organic Compounds. (2020, September 11). Retrieved from [Link]

-

Nucleophilic substitution reactions. (n.d.). Retrieved from [Link]

-

mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Solubility Tests for Organic Compounds. (2021, March 24). Retrieved from [Link]

-

Electrophilic substitution on pyridine. (n.d.). Retrieved from [Link]

-

Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022, March 21). Retrieved from [Link]

-

Method To Determine Boiling Point Of A Liquid - Basic Principles and Techniques in Organic Chemistry. (2019, July 30). Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]

-

2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. dem.ri.gov [dem.ri.gov]

- 9. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chapter 1: The Pyrimidine Core: From Natural Blueprint to Therapeutic Cornerstone

An In-depth Technical Guide to the Discovery of Pyrimidine Derivatives

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in chemistry and biology.[1] Its prevalence in nature is most notably represented by the nucleobases uracil, thymine, and cytosine, which form the building blocks of RNA and DNA.[1][2] This inherent biological significance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, providing a versatile foundation for the design of therapeutic agents that can interact with a vast array of biological targets.[3][4]

The journey of pyrimidine chemistry began not in the context of nucleic acids, but with the isolation of its derivatives. In 1818, Brugnatelli isolated alloxan, the first pyrimidine derivative, through the oxidation of uric acid.[1] However, it was nearly six decades later, in 1879, that the first laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid.[2] The systematic study and synthesis of the pyrimidine core were pioneered by the German chemist Adolf Pinner, starting in 1884.[2][5] Pinner's work, which involved condensing ethyl acetoacetate with amidines, laid the foundational groundwork for pyrimidine chemistry, and he was the first to propose the name "pyrimidin" in 1885.[2] These early discoveries unlocked the door to a rich and expanding field of heterocyclic chemistry, paving the way for the development of countless synthetic derivatives with profound impacts on medicine and science.

Chapter 2: Foundational Pillars of Pyrimidine Synthesis

The construction of the pyrimidine ring has been a subject of chemical innovation for over a century. Classical methods, while foundational, established the core logic of pyrimidine synthesis: the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.

The Principal Synthesis: Condensation of β-Dicarbonyls

The most typical and versatile approach to pyrimidine synthesis involves the reaction of a β-dicarbonyl compound with an N-C-N containing molecule like an amidine, urea, or guanidine.[2][3] This strategy allows for the creation of a wide variety of substituted pyrimidines based on the choice of starting materials.

-

Reaction with Amidines: Yields 2-substituted pyrimidines.

-

Reaction with Urea: Yields 2-pyrimidinones (which can be subsequently modified).

-

Reaction with Guanidines: Yields 2-aminopyrimidines, a common feature in many bioactive molecules.

The Pinner Synthesis (1884)

A cornerstone of classical pyrimidine synthesis, the Pinner reaction involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound (like a β-keto ester or β-diketone) with a non-N-substituted amidine.[6][7][8] This method provides a direct and reliable route to substituted pyrimidines and has been instrumental in the synthesis of various therapeutic agents.[7]

Reaction Mechanism: Pinner Synthesis The mechanism proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyrimidine ring.

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

The Biginelli Reaction (1891)

Discovered by Italian chemist Pietro Biginelli, this powerful multi-component reaction (MCR) involves the one-pot, acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9][10][11] The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are not only biologically active themselves but can also be easily oxidized to form fully aromatic pyrimidines.[10][11] The operational simplicity and efficiency of the Biginelli reaction have made it a mainstay in combinatorial chemistry and drug discovery for generating libraries of pyrimidine-based compounds.[12]

Reaction Mechanism: Biginelli Reaction While several mechanisms have been proposed, a widely accepted pathway begins with the condensation of the aldehyde and urea to form an iminium intermediate, which then serves as the electrophile for the subsequent steps.[10]

Caption: Plausible mechanism of the Biginelli Reaction.

Experimental Protocol: A General Procedure for the Biginelli Reaction

This protocol describes a representative, solvent-free, microwave-assisted synthesis of a dihydropyrimidinone, a common modern adaptation of the classical Biginelli reaction.

-

Reactant Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% Yb(OTf)₃).

-

Reaction Setup: Seal the vial with a cap. Place the vial inside the cavity of a dedicated laboratory microwave reactor.

-

Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 100°C for a period of 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction vessel to cool to room temperature. Add 10 mL of cold water to the vial. The solid product will often precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Characterization: Dry the resulting solid product under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Chapter 3: The Modern Synthetic Arsenal: Efficiency, Diversity, and Sustainability

While classical methods remain valuable, modern synthetic chemistry has introduced a host of new strategies that offer improved efficiency, broader substrate scope, and more environmentally friendly conditions.[3][13] These advancements are crucial for accelerating the drug discovery process.

-

Catalyst-Driven Methods: The use of transition metal catalysts, such as palladium in Suzuki and Sonogashira cross-coupling reactions, allows for the late-stage functionalization of pre-formed pyrimidine rings (typically halo-pyrimidines). This enables the rapid generation of diverse analogues from a common intermediate.[14]

-

Enabling Technologies: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and often lead to cleaner reactions with fewer byproducts.[14][15]

-

Multi-Component Reactions (MCRs): Beyond the Biginelli reaction, numerous other MCRs have been developed that combine three or more starting materials in a single step to build complex pyrimidine derivatives. This approach is highly valued for its atom economy and efficiency in creating molecular diversity.[14][]

-

Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic routes. This includes using water as a solvent, employing reusable catalysts, and designing solvent-free reaction conditions to minimize waste and environmental impact.[15]

Caption: Comparison of Classical vs. Modern Pyrimidine Synthesis Workflows.

Chapter 4: Pyrimidines in a Therapeutic Context: A Structure-Activity Relationship (SAR) Deep Dive

The therapeutic success of pyrimidine derivatives stems from their ability to mimic endogenous nucleobases and serve as versatile scaffolds for interacting with various biological targets. The nature and position of substituents on the pyrimidine ring are critical determinants of biological activity.[17][18] Strategic modifications at the C2, C4, C5, and C6 positions can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[19]

Case Study 1: Anticancer Agents

The pyrimidine scaffold is a cornerstone of oncology drug discovery, giving rise to some of the most important anticancer drugs in clinical use.[20]

-

Antimetabolites: These drugs mimic natural pyrimidines to disrupt nucleic acid synthesis. 5-Fluorouracil (5-FU), a classic example, inhibits thymidylate synthase, depriving cancer cells of the thymine needed for DNA replication.[3][21]

-

Kinase Inhibitors: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[3] The two nitrogen atoms of the pyrimidine ring are adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases like EGFR, CDKs, and PI3K.[19][22] For instance, the 2,4-disubstitution pattern is a recurring theme in potent kinase inhibitors.[19]

| Drug Name | Target(s) | Mechanism of Action | Therapeutic Use |

| 5-Fluorouracil | Thymidylate Synthase | Inhibits DNA synthesis by blocking thymidine production. | Colorectal, Breast, Stomach, Pancreatic Cancers |

| Gefitinib | EGFR Kinase | ATP-competitive inhibitor of Epidermal Growth Factor Receptor. | Non-Small Cell Lung Cancer |

| Palbociclib | CDK4/6 | Inhibits Cyclin-Dependent Kinases 4 and 6, blocking cell cycle progression. | HR-positive Breast Cancer |

| Idelalisib | PI3Kδ | Inhibits the delta isoform of phosphoinositide 3-kinase. | Certain B-cell blood cancers |

Case Study 2: Antiviral Agents

Pyrimidine nucleoside analogues are a major class of antiviral drugs.[23] They work by being incorporated into the growing viral DNA or RNA chain, where they act as chain terminators, or by inhibiting viral enzymes like reverse transcriptase.

-

Zidovudine (AZT): An analogue of thymidine, it was the first drug approved for the treatment of HIV. It inhibits the viral enzyme reverse transcriptase.[2][24]

-

Lamivudine: A cytosine analogue used to treat both HIV and Hepatitis B by inhibiting reverse transcriptase.[23]

-

Favipiravir (T-705): A broad-spectrum antiviral agent that has shown potent activity against influenza viruses by inhibiting the viral RNA-dependent RNA polymerase.[25]

Case Study 3: Antimicrobial Agents

Pyrimidine derivatives have also been successfully developed as antibacterial and antimalarial agents.

-

Trimethoprim: This drug selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor needed for DNA synthesis.[26] Its high selectivity for the bacterial enzyme over the human equivalent makes it an effective antibacterial agent.

-

Pyrimethamine: An antimalarial drug that functions by inhibiting the DHFR enzyme in the Plasmodium falciparum parasite.[18]

Chapter 5: Conclusion and Future Prospects

From its early discovery in natural products to its central role in modern drug development, the pyrimidine scaffold has proven to be one of the most versatile and impactful heterocycles in medicinal chemistry. The historical evolution of its synthesis, from classical condensation reactions to modern, highly efficient catalytic and multi-component strategies, has continuously expanded the accessible chemical space for drug discovery.[27][28]

The future of pyrimidine-based drug discovery is bright and will likely be shaped by several key trends:

-

Sustainable Synthesis: A continued drive towards greener, more sustainable synthetic methods will be paramount.[3]

-

Targeted Therapies: The development of highly selective pyrimidine derivatives will continue to advance personalized medicine, particularly in oncology and immunology.[4]

The rich history and ongoing innovation surrounding pyrimidine derivatives ensure that this remarkable scaffold will remain a central focus for researchers, scientists, and drug development professionals for years to come.

References

- Islam, M. W., Islam, M. M., et al. (2024). A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.

- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. BenchChem.

- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128.

- Wikipedia. (n.d.). Pyrimidine. In Wikipedia.

- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.

- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.

- Gautam, A. (n.d.). Pinner pyrimidine synthesis. Slideshare.

- Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- ACS Publications. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- Bior, J. T. (n.d.). Pinner pyrimidine synthesis. Slideshare.

- IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.

- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- BenchChem. (2025). The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. BenchChem.

- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1).

- Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).

- Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).

- Wikipedia. (n.d.). Biginelli reaction. In Wikipedia.

- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal.

- Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 523.

- Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.

- Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.

- Molecules. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7294.

- Bagley, M. C., et al. (2009). New strategies for the synthesis of pyrimidine derivatives. Current Organic Chemistry, 13(14), 1347-1366.

- MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.

- Future Medicinal Chemistry. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(5), 323-343.

- YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.

- Kumar, A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-cancer Drug Discovery, 10(2), 142-175.

- Warren, T. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4689-4701.

- Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

- BenchChem. (2025). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application. BenchChem.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.

- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). Current Organic Chemistry, 20(27), 2891-2917.

- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. ijsat.org [ijsat.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. biomedres.us [biomedres.us]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. orientjchem.org [orientjchem.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. orientjchem.org [orientjchem.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Isomers of 4-Isopropyl-2-methylpyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic acids to synthetic drugs.[1] The strategic placement and nature of substituents on the pyrimidine ring are critical determinants of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive technical exploration of 4-Isopropyl-2-methylpyrimidine, its key positional isomers, and structural analogs. We will delve into the synthetic rationale, comparative structural analysis, and potential biological significance of this chemical space. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Isopropyl-Methyl-Pyrimidine Scaffold

Substituted pyrimidines exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The lipophilic isopropyl group and the small, electronically influential methyl group are common substituents used to modulate a compound's activity and pharmacokinetic profile. The specific arrangement of these groups on the pyrimidine ring—creating distinct positional isomers—can lead to profound differences in molecular conformation, electronic distribution, and, consequently, biological function.[3]

This guide will focus on the 4-Isopropyl-2-methylpyrimidine core and its primary isomers:

-

4-Isopropyl-2-methylpyrimidine (The Target Compound)

-

2-Isopropyl-4-methylpyrimidine

-

5-Isopropyl-2-methylpyrimidine

We will explore the synthetic pathways to access these molecules, provide a framework for their analytical characterization, and discuss the structure-activity relationships that govern their potential as therapeutic agents.

Synthetic Strategies: Building the Pyrimidine Core

The construction of the polysubstituted pyrimidine ring is a well-established field of organic synthesis, with several named reactions providing versatile entry points. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis: A Classic Approach for 2,4-Substituted Pyrimidines

The Pinner synthesis is a robust method for preparing 2,4-disubstituted pyrimidines through the condensation of an amidine with a 1,3-dicarbonyl compound.[4] This approach is particularly well-suited for the synthesis of the 2-Isopropyl-4-methylpyrimidine isomer.

The key reactive species are isobutyramidine (derived from isobutyronitrile) and a β-diketone like acetylacetone (pentane-2,4-dione). The causality behind this choice lies in the direct mapping of reactants to the final product: the amidine provides the N-C-N fragment and the C2 substituent (isopropyl), while the diketone provides the C4, C5, and C6 atoms and their respective substituents (methyl, hydrogen, and methyl).

Workflow for Pinner-type Synthesis

Caption: A simplified, dominant fragmentation pathway expected for isopropyl-methyl-pyrimidines.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for 4-Isopropyl-2-methylpyrimidine is not widely published, the broader class of substituted pyrimidines provides a strong basis for predicting potential activity. Pyrido[2,3-d]pyrimidine derivatives, for instance, have shown potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. [4] Comparative Cytotoxicity of Representative Pyrimidine Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 - 3.15 | [4] |

| Indazol-Pyrimidine | MCF-7 (Breast) | 1.629 | [5] |

| 2,5-disubstituted pyrimidine | HeLa (Cervical) | 9.90 | [6] |

| Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 4.3 | [7] |

Table 3: Examples of reported cytotoxic activities for various pyrimidine-based scaffolds.

The variation in the position of the isopropyl and methyl groups is expected to significantly influence biological activity. This is due to:

-

Steric Hindrance: The bulky isopropyl group can sterically block or facilitate access to the nitrogen lone pairs or the ring itself, influencing how the molecule fits into a protein's binding pocket.

-

Lipophilicity: The overall lipophilicity of the molecule, a key factor in cell permeability, will be subtly different for each isomer, potentially affecting bioavailability.

-

Hydrogen Bonding: The positions of the ring nitrogens, which act as hydrogen bond acceptors, are fixed relative to the substituents. An enzyme or receptor will have a specific topology that favors one isomeric arrangement over another.

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and analysis of representative isopropyl-methyl-pyrimidine isomers.

Protocol: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

This procedure is adapted from established methods for the condensation of amidines with β-ketoesters. [5][8] Objective: To synthesize 2-Isopropyl-4-methyl-6-hydroxypyrimidine via a base-catalyzed cyclocondensation reaction.

Materials:

-

Isobutyramidine hydrochloride

-

Methyl acetoacetate

-

Sodium hydroxide

-

Methanol (anhydrous)

-

Heptane (or another suitable aliphatic hydrocarbon solvent)

-

Hydrochloric acid (concentrated, for pH adjustment)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap (optional, for azeotropic removal of water).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isobutyramidine hydrochloride (1.0 eq) in a minimal amount of dry methanol.

-

Solvent Exchange: Add an aliphatic hydrocarbon solvent such as heptane (approx. 2 mL per gram of amidine). Begin heating the mixture and distill off the methanol. This step is critical for running the reaction in a dry, non-aqueous medium to minimize hydrolytic side reactions. [5]3. Reactant Addition: Once the methanol is removed, allow the mixture to cool slightly. Add methyl acetoacetate (1.05 - 1.1 eq).

-

Base Addition & Reflux: Prepare a solution of sodium hydroxide (1.1 eq) in dry methanol. Add this solution dropwise to the reaction mixture while heating to reflux (approx. 88-90 °C). The use of a Dean-Stark trap during this phase is optimal to azeotropically remove the water formed during the condensation, driving the reaction to completion. [5]5. Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the resulting salts.

-

Acidification & Isolation: Transfer the mixture to a separatory funnel. The product may be in the organic or aqueous phase depending on the pH. Acidify the aqueous phase carefully with concentrated HCl to a pH of ~8.0. The product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold methanol. Dry the solid in a vacuum oven to yield the final product.

Rationale for Choices:

-

Dry Medium: Using an aliphatic hydrocarbon and removing water azeotropically prevents the hydrolysis of the methyl acetoacetate reactant and the amidine, which are common side reactions that significantly lower the yield. [5][8]* Base in Methanol: Dissolving NaOH in methanol allows for controlled, homogeneous addition of the base to the reaction mixture.

-

pH Control: Adjusting the pH to ~8.0 during work-up ensures the hydroxypyrimidine, which is amphoteric, precipitates out of the solution while keeping more acidic or basic impurities dissolved.

Protocol: Analytical Characterization by NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Synthesized pyrimidine derivative (~10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. [2]2. Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.

-

Acquisition Setup: Insert the tube into the NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument according to standard procedure.

-

Acquire a standard single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [9]7. Analysis: Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity (singlet, doublet, septet, etc.), and coupling constants, comparing them to the expected values in Table 2. Assign the ¹³C peaks based on their chemical shifts.

Conclusion and Future Outlook

The isopropyl-methyl-pyrimidine scaffold represents a fertile ground for the discovery of novel bioactive molecules. This guide has outlined the fundamental synthetic strategies, analytical characterization methods, and structure-activity relationship principles for navigating this chemical space. While robust synthetic protocols exist for isomers like 2-Isopropyl-4-methyl-6-hydroxypyrimidine, a notable gap in the public domain literature exists for detailed synthetic and biological data on the parent 4-Isopropyl-2-methylpyrimidine . This presents a clear opportunity for future research. A systematic synthesis and parallel biological evaluation of all primary positional isomers would provide invaluable data for building predictive SAR models. Such studies would enable a more rational, structure-based approach to designing the next generation of pyrimidine-based therapeutics.

References

-

HMDB0035770 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted). Human Metabolome Database. [Link]

- Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (1985).

- Supporting Information for Diels-Alder Reaction of Ketones with 1,3,5-triazine. [Source not further specified].

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

-

Pinner reaction. Wikipedia. [Link]

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021).

-

Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2021). ResearchGate. [Link]

- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Source not further specified].

-

Pinner Reaction. NROChemistry. [Link]

-

Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2. Quick Company. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]

-

Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. [Source not further specified].

-

Cytotoxicity and anti-proliferative effects (IC50) induced on HepG-2... ResearchGate. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

Pinner Reaction. SynArchive. [Link]

-

The two methyl protons in the isopropyl group become anisochronous due... ResearchGate. [Link]

-

A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2018). National Institutes of Health. [Link]

- Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Source not further specified].

- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (2019).

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). PubMed Central. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed Central. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(PDF) 2-Isopropyl-6-methylpyrimidin-4(3H)-one. ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

Cytotoxic IC 50 values of the tested compounds against MCF- 7, HepG2,... ResearchGate. [Link]

-

Comparative pharmacological analysis of the optical isomers of phenyl-isopropyl-methyl-propinylamine (E-250). PubMed. [Link]

-

Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2023). ACS Publications. [Link]

-

2-Amino-4-methylpyrimidine. PubChem. [Link]

-

(5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. whitman.edu [whitman.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Isopropyl-2-methylpyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and stability of 4-Isopropyl-2-methylpyrimidine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific substituted pyrimidine, this document outlines a multi-faceted approach combining established experimental methodologies with computational chemistry. We detail the necessary steps for synthesis and purification, followed by in-depth protocols for determining key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. Furthermore, a rigorous stability assessment protocol using thermal analysis techniques is presented. This guide is intended to serve as a roadmap for researchers, enabling a thorough evaluation of 4-Isopropyl-2-methylpyrimidine to inform its potential applications, ensure safety in handling and storage, and provide critical data for process optimization and formulation development.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] The specific substitution pattern of a pyrimidine ring dictates its physicochemical properties, which in turn govern its behavior in both biological and chemical systems. 4-Isopropyl-2-methylpyrimidine is one such derivative, and a thorough understanding of its thermodynamic properties and stability is paramount for its potential development and application.

Thermodynamic data, such as the enthalpy of formation, provide fundamental insights into the energetic landscape of a molecule, while stability assessments are critical for determining its shelf-life, decomposition pathways, and safe handling procedures.[3][4] This guide presents a comprehensive strategy for the complete thermodynamic and stability profiling of 4-Isopropyl-2-methylpyrimidine.

Synthesis and Purification of 4-Isopropyl-2-methylpyrimidine

A viable synthetic route is the essential first step for obtaining the high-purity material required for accurate thermodynamic measurements. A plausible and efficient method for the synthesis of 4-Isopropyl-2-methylpyrimidine is the condensation reaction of a suitable 1,3-dicarbonyl compound with acetamidine.

Proposed Synthetic Pathway

A logical approach involves the reaction of 4-methyl-3-oxohexanal with acetamidine hydrochloride in the presence of a base.

Caption: Proposed synthesis and purification workflow for 4-Isopropyl-2-methylpyrimidine.

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Reagents: Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred until dissolved. 4-methyl-3-oxohexanal is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Experimental Protocol: Purification

-

Solvent Removal: The solvent from the filtered organic phase is removed using a rotary evaporator.

-

Purification Method: The crude product is purified by either vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The purity of the final product is confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

Determination of Thermodynamic Properties

A combination of calorimetric techniques and vapor pressure measurements will be employed to determine the key thermodynamic properties of 4-Isopropyl-2-methylpyrimidine.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion (ΔcH°).

-

Sample Preparation: A precisely weighed pellet of high-purity 4-Isopropyl-2-methylpyrimidine is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen.

-

Calorimetry Measurement: The bomb is submerged in a known mass of water in a calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-